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molecular formula C17H36 B057597 Heptadecane CAS No. 629-78-7

Heptadecane

Cat. No. B057597
M. Wt: 240.5 g/mol
InChI Key: NDJKXXJCMXVBJW-UHFFFAOYSA-N
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Patent
US08895039B2

Procedure details

1000 g of 1-octadecanol (Lorol C18 from Cognis) were initially charged in a stirrable pressure vessel with 10 g of a nickel catalyst (Ni-5249 P from Engelhard; Ni content=63% by weight) and heated to 240° C. Subsequently, over a period of 12 h, hydrogen was added through a sparging tube at a pressure of 20 bar and the reaction gases were simultaneously discharged through a valve in the reactor lid. Thereafter, the product was cooled, discharged and filtered. This reaction product was fractionated in a distillation to give pure heptadecane and then deodorized with nitrogen. This gives a colorless, low-odor product which is liquid at 40° C.
Quantity
1000 g
Type
reactant
Reaction Step One
Quantity
10 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH2:1](O)[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH2:8][CH2:9][CH2:10][CH2:11][CH2:12][CH2:13][CH2:14][CH2:15][CH2:16][CH2:17]C.[H][H]>[Ni]>[CH3:17][CH2:16][CH2:15][CH2:14][CH2:13][CH2:12][CH2:11][CH2:10][CH2:9][CH2:8][CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2][CH3:1]

Inputs

Step One
Name
Quantity
1000 g
Type
reactant
Smiles
C(CCCCCCCCCCCCCCCCC)O
Name
Quantity
10 g
Type
catalyst
Smiles
[Ni]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
240 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the reaction gases
CUSTOM
Type
CUSTOM
Details
were simultaneously discharged through a valve in the reactor lid
TEMPERATURE
Type
TEMPERATURE
Details
Thereafter, the product was cooled
FILTRATION
Type
FILTRATION
Details
filtered
DISTILLATION
Type
DISTILLATION
Details
This reaction product was fractionated in a distillation

Outcomes

Product
Details
Reaction Time
12 h
Name
Type
product
Smiles
CCCCCCCCCCCCCCCCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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